Hedgehog IN-5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

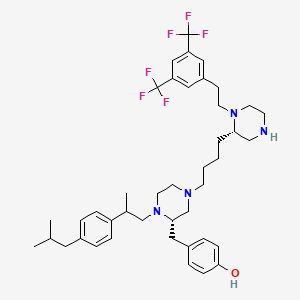

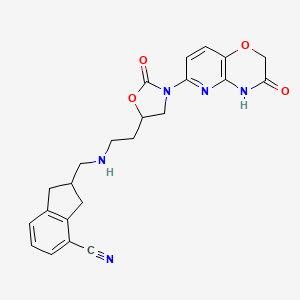

Hedgehog IN-5 is an orally active small molecule inhibitor of the hedgehog signaling pathway. This compound is primarily used in scientific research for its potential therapeutic applications, particularly in the treatment of fibrotic diseases . The hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is associated with various diseases, including cancer .

Méthodes De Préparation

The synthesis of Hedgehog IN-5 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving common organic reagents and catalysts .

Analyse Des Réactions Chimiques

Hedgehog IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of strong oxidizing agents, this compound can undergo oxidation to form oxidized derivatives .

Applications De Recherche Scientifique

Hedgehog IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the hedgehog signaling pathway and its role in various biological processes. In biology, this compound is used to investigate the molecular mechanisms underlying the hedgehog signaling pathway and its involvement in cell differentiation, proliferation, and apoptosis . In medicine, this compound is being explored for its potential therapeutic applications in the treatment of fibrotic diseases, such as pulmonary fibrosis and liver fibrosis . Additionally, this compound is used in industrial research to develop new drugs targeting the hedgehog signaling pathway .

Mécanisme D'action

Hedgehog IN-5 exerts its effects by inhibiting the activity of the hedgehog signaling pathway. The hedgehog signaling pathway involves several key protein components, including the signaling ligand Sonic Hedgehog, the receptor Patched, and the signal transducer Smoothened . This compound binds to and inhibits the activity of Smoothened, thereby preventing the activation of downstream transcription factors in the Gli family . This inhibition leads to the suppression of target gene expression and the modulation of various cellular processes, such as cell proliferation, apoptosis, and differentiation .

Comparaison Avec Des Composés Similaires

Hedgehog IN-5 is one of several small molecule inhibitors targeting the hedgehog signaling pathway. Other similar compounds include vismodegib, sonidegib, and arsenic trioxide . Vismodegib and sonidegib are also Smoothened inhibitors and are used in the treatment of basal cell carcinoma . Arsenic trioxide, on the other hand, inhibits the activity of Gli transcription factors and is used in the treatment of acute promyelocytic leukemia .

Propriétés

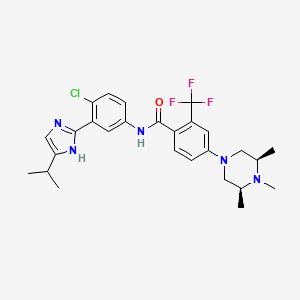

Formule moléculaire |

C27H31ClF3N5O |

|---|---|

Poids moléculaire |

534.0 g/mol |

Nom IUPAC |

N-[4-chloro-3-(5-propan-2-yl-1H-imidazol-2-yl)phenyl]-2-(trifluoromethyl)-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]benzamide |

InChI |

InChI=1S/C27H31ClF3N5O/c1-15(2)24-12-32-25(34-24)21-10-18(6-9-23(21)28)33-26(37)20-8-7-19(11-22(20)27(29,30)31)36-13-16(3)35(5)17(4)14-36/h6-12,15-17H,13-14H2,1-5H3,(H,32,34)(H,33,37)/t16-,17+ |

Clé InChI |

CVVUZQQWIRPGLM-CALCHBBNSA-N |

SMILES isomérique |

C[C@@H]1CN(C[C@@H](N1C)C)C2=CC(=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC=C(N4)C(C)C)C(F)(F)F |

SMILES canonique |

CC1CN(CC(N1C)C)C2=CC(=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC=C(N4)C(C)C)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

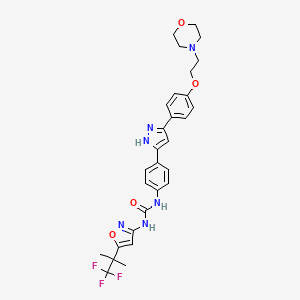

![6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12386964.png)

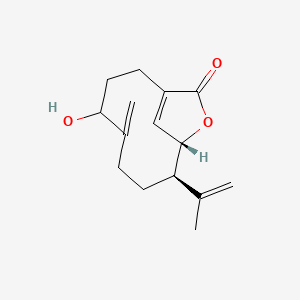

![6-[2-[9-[4-[(6S,8R)-7-(2,2-difluoroethyl)-8-methyl-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]-3,5-difluorophenyl]-3,9-diazaspiro[5.5]undecan-3-yl]-2-oxoethyl]-2-(2,6-dioxopiperidin-3-yl)-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione](/img/structure/B12386981.png)